molecular formula C16H15ClN4O2S B2387749 N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034589-13-2

N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2387749
CAS No.: 2034589-13-2
M. Wt: 362.83
InChI Key: OHNSUQRNGPGNID-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4O2S and its molecular weight is 362.83. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Applications

  • Pharmacological Activities: The compound, alongside its derivatives, has shown valuable pharmacological properties, notably anti-convulsive activity, suggesting potential use in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981). This points to a broader application in neurological disorders where convulsions are a primary concern.

Synthetic Methodologies and Chemical Interactions

  • Synthetic Approaches

    Detailed synthetic routes have been explored for related triazole compounds, showcasing the diversity of methods to obtain such chemicals for further pharmacological or chemical studies. For example, a synthesis process described for N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide provides insights into reaction conditions and yields, offering a basis for synthesizing similar compounds (Kan, 2015).

  • Chemical Reactions and Mechanisms

    The interaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement, showcasing complex chemical behaviors that could be pivotal in the development of novel compounds with enhanced pharmacological profiles (Ledenyova et al., 2018).

Antimicrobial and Antitubercular Potential

  • Antimicrobial Activities: Some compounds, particularly those incorporating triazole or related heterocyclic frameworks, have demonstrated promising antimicrobial properties. This includes effectiveness against various microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been evaluated for antitubercular activity, identifying several analogs as promising agents against Mycobacterium tuberculosis (Marvadi et al., 2020).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c17-13-4-2-1-3-11(13)7-18-16(23)14-8-21(20-19-14)9-15(22)12-5-6-24-10-12/h1-6,8,10,15,22H,7,9H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNSUQRNGPGNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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